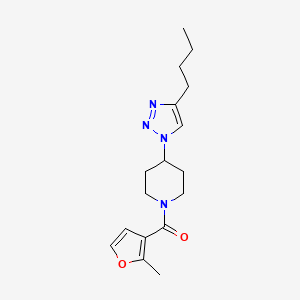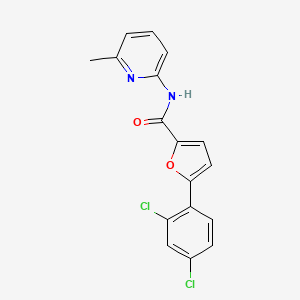![molecular formula C17H17N3O5 B3922678 N'-{(E)-[5-nitro-2-(2-phenoxyethoxy)phenyl]methylidene}acetohydrazide](/img/structure/B3922678.png)
N'-{(E)-[5-nitro-2-(2-phenoxyethoxy)phenyl]methylidene}acetohydrazide
概要
説明
N’-{(E)-[5-nitro-2-(2-phenoxyethoxy)phenyl]methylidene}acetohydrazide is a chemical compound known for its diverse applications in scientific research This compound is characterized by its unique structure, which includes a nitro group, a phenoxyethoxy group, and an acetohydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[5-nitro-2-(2-phenoxyethoxy)phenyl]methylidene}acetohydrazide typically involves the condensation of 5-nitro-2-(2-phenoxyethoxy)benzaldehyde with acetohydrazide. The reaction is carried out under reflux conditions in the presence of an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for N’-{(E)-[5-nitro-2-(2-phenoxyethoxy)phenyl]methylidene}acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions
N’-{(E)-[5-nitro-2-(2-phenoxyethoxy)phenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The phenoxyethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized forms.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenoxyethoxy derivatives.
科学的研究の応用
N’-{(E)-[5-nitro-2-(2-phenoxyethoxy)phenyl]methylidene}acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N’-{(E)-[5-nitro-2-(2-phenoxyethoxy)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
N’-{(E)-[5-nitro-2-(2-phenoxyethoxy)benzylidene]acetohydrazide: A closely related compound with similar structural features and reactivity.
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl)methylidene]acetohydrazide: Another compound with a similar acetohydrazide moiety but different substituents.
Uniqueness
N’-{(E)-[5-nitro-2-(2-phenoxyethoxy)phenyl]methylidene}acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
N-[(E)-[5-nitro-2-(2-phenoxyethoxy)phenyl]methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-13(21)19-18-12-14-11-15(20(22)23)7-8-17(14)25-10-9-24-16-5-3-2-4-6-16/h2-8,11-12H,9-10H2,1H3,(H,19,21)/b18-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEQEDOHGVIEDI-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN=CC1=C(C=CC(=C1)[N+](=O)[O-])OCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/N=C/C1=C(C=CC(=C1)[N+](=O)[O-])OCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-ethoxy-6-{[3-(2-hydroxyethyl)-4-(3-thienylmethyl)-1-piperazinyl]methyl}phenol](/img/structure/B3922597.png)
![2-fluoro-N-(3-{(2-furylmethyl)[1-(hydroxymethyl)propyl]amino}-3-oxopropyl)benzamide](/img/structure/B3922608.png)
![5-isopropenyl-3-methyl-1-(1-naphthyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B3922612.png)
![N-(4-fluoro-2-methylphenyl)-3-[1-(3-thienylacetyl)-3-piperidinyl]propanamide](/img/structure/B3922619.png)
![7-chloro-4-methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]quinolin-2-amine](/img/structure/B3922628.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(4-pyridinyl)acetamide](/img/structure/B3922636.png)
![(4-fluorobenzyl){[1-(2-methoxyethyl)-1H-imidazol-2-yl]methyl}(pyridin-4-ylmethyl)amine](/img/structure/B3922642.png)
![N-(3,5-dimethylphenyl)-N'-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]malonamide](/img/structure/B3922645.png)
![2-benzyl-4-[3-(4-morpholinyl)benzoyl]morpholine](/img/structure/B3922655.png)
![2-[(3-Iodophenyl)methyl]-5-phenyltetrazole](/img/structure/B3922662.png)



![1-methyl-6-oxo-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B3922689.png)
